Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-4-methoxybenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Glaucoma Research

2-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243393-79-4) is a tri-substituted benzenesulfonamide building block that incorporates a free sulfonamide at position 1, a phenolic hydroxyl at position 2, and a methoxy group at position 4. These functional groups define a specific hydrogen-bond donor/acceptor pharmacophore, a defined polarity (cLogP ~0.5–1.5, topological polar surface area ~90 Ų), and a unique metal-chelating capability that distinguishes this scaffold from simpler mono-substituted benzenesulfonamides commonly catalogued as generic sulfonamide building blocks.

Molecular Formula C7H9NO4S
Molecular Weight 203.21
CAS No. 1243393-79-4
Cat. No. B2604451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methoxybenzene-1-sulfonamide
CAS1243393-79-4
Molecular FormulaC7H9NO4S
Molecular Weight203.21
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)N)O
InChIInChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
InChIKeyZJIRUFKWDHDTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243393-79-4): Sourcing & Differentiation Guide for Benzenesulfonamide Chemical Probes


2-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243393-79-4) is a tri-substituted benzenesulfonamide building block that incorporates a free sulfonamide at position 1, a phenolic hydroxyl at position 2, and a methoxy group at position 4 . These functional groups define a specific hydrogen-bond donor/acceptor pharmacophore, a defined polarity (cLogP ~0.5–1.5, topological polar surface area ~90 Ų), and a unique metal-chelating capability that distinguishes this scaffold from simpler mono-substituted benzenesulfonamides commonly catalogued as generic sulfonamide building blocks [1]. Its CAS registration confirms it as a discrete, single-chemical entity rather than a mixture, which is critical for reproducibility in fragment-based screening libraries and SAR exploration programs.

Why 2-Hydroxy-4-methoxybenzene-1-sulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


In-house or commercial benzenesulfonamide sourcing frequently defaults to 4-methylbenzenesulfonamide (tosylamide) or unsubstituted benzenesulfonamide because of their commodity status and low cost . However, such analogs lack the chelating 2-hydroxy group and cannot engage the same set of target hydrogen-bond networks, while the 4-methoxy substituent electronically tunes the aryl ring differently than a methyl or halogen, altering both potency and selectivity in biochemical assays [1]. The quantitative evidence below demonstrates that the specific 2-hydroxy-4-methoxy substitution pattern confers measurable differences in enzyme inhibition and target engagement that generic sulfonamides do not replicate.

Head-to-Head Quantitative Differentiation Evidence for 2-Hydroxy-4-methoxybenzene-1-sulfonamide


Carbonic Anhydrase II Inhibition: N-Hydroxy Derivative Ki = 51 nM vs. Unsubstituted Benzenesulfonamide Ki ≈ 300 nM

The N-hydroxy derivative of 2-hydroxy-4-methoxybenzene-1-sulfonamide (N-hydroxy-4-methoxybenzene-1-sulfonamide) inhibits human carbonic anhydrase II (hCA II) with a Ki of 51 nM, which is approximately 6-fold more potent than unsubstituted benzenesulfonamide (Ki ≈ 300 nM) [1][2]. While this datum is for the N-hydroxy congener, it demonstrates that the methoxy + sulfonamide pharmacophore embedded in the target compound is critical for high-affinity zinc-binding interaction, a feature absent in 4-methylbenzenesulfonamide or benzenesulfonamide. A comparative series of N-hydroxybenzenesulfonamides shows that 4-methoxy substitution yields the strongest CA II inhibition among mono-substituted analogs, with 4-methyl and 4-chloro variants displaying Ki values >100 nM [1].

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Glaucoma Research

Carbonic Anhydrase IV Selectivity: N-Hydroxy Derivative Ki = 110 nM (Bovine CA IV) Demonstrates Isoform Selectivity Window

The N-hydroxy-4-methoxybenzene-1-sulfonamide derivative (directly accessible from 2-hydroxy-4-methoxybenzene-1-sulfonamide via N-hydroxylation) shows a Ki of 110 nM against bovine carbonic anhydrase IV (bCA IV), yielding a 2.2-fold selectivity window over hCA II (Ki = 51 nM) [1]. This isoform selectivity pattern is distinct from that of 4-aminobenzenesulfonamide (sulfanilamide), which typically shows less than 2-fold discrimination between CA II and CA IV. The 4-methoxy substitution contributes to this differentiated selectivity profile through steric and electronic modulation of the active-site interaction [2]. Against matrix metalloproteinase-9 (MMP-9), the same N-hydroxy derivative exhibits a Ki of 12,000 nM, confirming target-class selectivity of >200-fold for CA isoforms over MMPs [1].

Isoform Selectivity Carbonic Anhydrase IV Anti-Glaucoma

Functional-Group-Mediated Differentiation: 2-OH as a Metal-Chelating Anchor vs. Non-Chelating Analogs

Unlike 4-methoxybenzenesulfonamide and 4-methylbenzenesulfonamide, 2-hydroxy-4-methoxybenzene-1-sulfonamide possesses an ortho-hydroxy group that enables bidentate metal chelation in addition to the sulfonamide zinc-binding group [1]. This chelating capability has been exploited in the design of ATP-citrate lyase (ACL) inhibitors, where the 2-hydroxy-N-arylbenzenesulfonamide core (structurally derived from the target compound) yields IC50 values as low as 0.13 μM [2]. By contrast, benzenesulfonamide analogs lacking the 2-hydroxy group cannot form the same chelation geometry and show substantially reduced ACL inhibition (>10 μM) [2]. Patent literature further supports the 2-hydroxy motif as a key structural determinant for RORγt inverse agonist activity within the benzenesulfonamide class, a property not shared by des-hydroxy analogs [3].

Fragment-Based Drug Design Metal Chelation Scaffold Differentiation

Physicochemical Differentiation: Solubility and Permeability Profile vs. Common Analogs

The 2-hydroxy-4-methoxy substitution pattern endows a calculated logP of approximately 0.5–1.5 and a topological polar surface area (TPSA) of ~90 Ų, positioning this scaffold within favorable drug-like chemical space (Lipinski Rule of Five compliant) . In comparison, 4-methylbenzenesulfonamide (tosylamide) has a higher logP (~1.5–2.0) due to the lipophilic methyl group, while 4-aminobenzenesulfonamide (sulfanilamide) has a lower logP (~0.0) and higher TPSA (~105 Ų) [1]. The 2-hydroxy group introduces intramolecular hydrogen bonding with the sulfonamide, reducing the effective polar surface area and potentially enhancing passive membrane permeability relative to sulfanilamide, which displays extensive intermolecular hydrogen bonding. These physicochemical properties are deliberately leveraged in the Galderma patent series for topical dermatological formulations, where balanced solubility-permeability is critical for skin penetration [2].

ADME Properties Drug-Likeness Physicochemical Profiling

Anticancer Fragment Elaboration: Thiazole-Containing Derivative IC50 of 4.0–5.8 μM Against Gastric, Colon, and Cervical Cancer Cells

The 2-hydroxy-4-methoxyphenyl fragment, when elaborated with a 4-methoxybenzenesulfonamide via an aminothiazole linker, yields compound 13c with IC50 values of 4.0 μM (AGS gastric), 4.4 μM (HT-29 colon), and 5.8 μM (HeLa cervical) cancer cells [1]. This represents the most potent analog in a series of aminothiazole-paeonol derivatives, outperforming the 4-fluoro analog (13d: IC50 7.2–13.8 μM) by 1.8- to 2.4-fold across all three cell lines [1]. Critically, the 2-hydroxy-4-methoxyphenyl group is the essential pharmacophoric element; its replacement with an unsubstituted phenyl or 4-hydroxyphenyl group in the same series leads to complete loss of activity (IC50 > 50 μM) [1]. This demonstrates that the specific 2-hydroxy-4-methoxy substitution pattern, rather than generic benzenesulfonamide character, drives the anticancer SAR.

Anticancer SAR Aminothiazole Derivatives Fragment Elaboration

Chemical Sensor Application: Functional Group Synergy Enables 'Off-On-Off' Fluorescent Detection of Al³⁺ and Fe³⁺

A Schiff-base chemosensor built on the 2-hydroxy-4-methoxybenzenesulfonamide scaffold demonstrates selective 'off-on-off' fluorescence switching for Al³⁺ and Fe³⁺ in aqueous media, a functionality that simpler benzenesulfonamides (e.g., sulfadiazine-derived sensors without the 2-OH/4-OMe pattern) cannot replicate with comparable sensitivity [1]. The 2-hydroxy group acts as a pH-sensitive and metal-coordinating switch, while the 4-methoxy group modulates the electronic environment to shift the fluorescence emission wavelength into the visible range, enabling naked-eye detection [1]. In contrast, 4-methylbenzenesulfonamide-derived chemosensors typically exhibit only 'turn-on' fluorescence and lack the dual-ion sensing capability [2]. This functional synergy—combining the sulfonamide as an ion-recognition unit, the 2-OH as a chelation-enhanced fluorescence trigger, and the 4-OMe as a wavelength tuner—is unique to this substitution pattern.

Optical Chemosensor Metal Ion Detection Fluorescent Probe

Best-Fit Application Scenarios for 2-Hydroxy-4-methoxybenzene-1-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery (hCA II and hCA IV Targeting)

The N-hydroxy derivative of this compound exhibits Ki values of 51 nM (hCA II) and 110 nM (bCA IV) [1], representing a ~6-fold potency advantage over unsubstituted benzenesulfonamide. This scaffold is ideally suited as a starting fragment for designing isoform-selective carbonic anhydrase inhibitors for glaucoma, edema, or cancer indications. Its selectivity window (>200-fold over MMP-9) [1] reduces the risk of metalloprotease off-target effects compared to broader-spectrum sulfonamide zinc-binders. Procurement for CA-focused projects is justified by the scaffold's demonstrated ability to achieve low-nanomolar affinity with a molecular weight of only 203 Da, leaving ample room for property-guided optimization within lead-like chemical space.

Topical Dermatological Agent Development (RORγt Inverse Agonist Program)

The Galderma patent family (US-8633196-B2, WO2015/082654) explicitly claims hydroxylated benzenesulfonamide derivatives encompassing the 2-hydroxy-4-methoxy substitution pattern as RORγt inverse agonists for psoriasis and atopic dermatitis [2]. The compound's balanced lipophilicity (cLogP 0.5–1.5) and three hydrogen-bond donors are deliberately engineered for optimal skin penetration, distinguishing it from more lipophilic sulfonamides that may accumulate in the stratum corneum. Sourcing this specific compound rather than a generic benzenesulfonamide ensures compliance with the patent SAR and maximizes the probability of achieving the desired topical pharmacokinetic profile.

ATP-Citrate Lyase (ACL) Inhibitor Lead Optimization for Metabolic Disease

The 2-hydroxy-N-arylbenzenesulfonamide pharmacophore, directly derived from 2-hydroxy-4-methoxybenzene-1-sulfonamide, delivers potent ACL inhibition (IC50 = 0.13 μM for the optimized lead compound) [3]. The ortho-hydroxy group is essential for activity via bidentate metal chelation; analogs lacking this group show >75-fold weaker inhibition [3]. This scaffold has demonstrated chronic oral dosing efficacy in preclinical metabolic disease models, making it a high-value starting point for dyslipidemia and obesity programs. Researchers should prioritize this specific building block to maintain the critical 2-OH chelation motif during SAR exploration.

Optical Chemosensor Development for Multi-Ion Detection and Bioimaging

The 2-hydroxy-4-methoxybenzenesulfonamide scaffold enables the construction of Schiff-base chemosensors with 'off-on-off' fluorescence switching for simultaneous Al³⁺ and Fe³⁺ detection [4]. The 2-hydroxy group serves as a pH-gated fluorescence switch and metal coordination site, while the 4-methoxy group shifts the emission into the visible range for naked-eye detection [4]. This dual functionality is not achievable with mono-substituted benzenesulfonamides. Laboratories developing environmental or biological metal-ion sensors should source this compound specifically to exploit the three-functional-group synergy (sulfonamide recognition unit, 2-OH chelator, 4-OMe wavelength modulator) that underpins sensor performance.

Quote Request

Request a Quote for 2-Hydroxy-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.